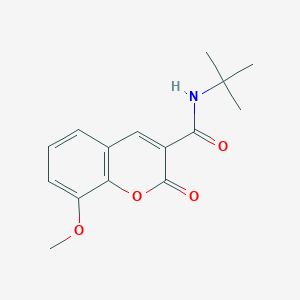
N-tert-butyl-8-methoxy-2-oxo-2H-chromene-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-tert-butyl-8-methoxy-2-oxo-2H-chromene-3-carboxamide” is a chemical compound with the molecular formula C15H17NO4 . It belongs to the class of compounds known as chromenes .
Synthesis Analysis
The synthesis of coumarin heterocycles, which include “this compound”, has been a topic of interest for many organic and pharmaceutical chemists due to their valuable biological and pharmaceutical properties . Various methods have been developed for the synthesis of these compounds, including classical and non-classical conditions, particularly under green conditions such as using green solvent, catalyst, and other procedures .Molecular Structure Analysis
The molecular structure of “this compound” consists of a chromene ring attached to a carboxamide group . The molecular weight of the compound is approximately 275.300 Da .Chemical Reactions Analysis
Chromenes, including “this compound”, are important heterocyclic compounds with versatile biological profiles. They exhibit unusual activities by multiple mechanisms . The direct assessment of activities with the parent chromene derivative enables an orderly analysis of the structure-activity relationship among the series .Applications De Recherche Scientifique
Catalysis and Chemical Synthesis
Studies on compounds with tert-butyl groups and methoxy functionalities often explore their roles in catalysis and chemical synthesis. For example, research on heteropoly acids (HPA) and their use as catalysts in the synthesis of methyl tert-butyl ether (MTBE) sheds light on the catalytic potentials of compounds with tert-butyl groups in industrial applications (Bielański, Lubańska, Poźniczek, & Micek-Ilnicka, 2003). Such studies contribute to the understanding of catalytic mechanisms and the development of more efficient catalysts for industrial processes.
Environmental Applications
Research on the decomposition of MTBE, a compound structurally related to the one of interest due to its tert-butyl group, by adding hydrogen in a cold plasma reactor demonstrates the potential environmental applications of studying such compounds. This includes the remediation of pollutants through advanced oxidation processes or other innovative technologies (Hsieh, Tsai, Chang, & Tsao, 2011).
Biotechnological Applications
The biotechnological production of chemicals from biomass, including those involving carboxamide functionalities, highlights the relevance of exploring the bio-based production and applications of compounds like N-tert-butyl-8-methoxy-2-oxo-2H-chromene-3-carboxamide. Such research can lead to sustainable methods of producing value-added chemicals from renewable resources (Gao, Ma, & Xu, 2011).
Material Science and Polymer Chemistry
Investigations into the properties of synthetic phenolic antioxidants, which share structural motifs with the compound , inform material science and polymer chemistry by elucidating how such compounds can stabilize materials against oxidative degradation. This is crucial for the development of materials with enhanced durability and performance (Liu & Mabury, 2020).
Orientations Futures
Propriétés
IUPAC Name |
N-tert-butyl-8-methoxy-2-oxochromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO4/c1-15(2,3)16-13(17)10-8-9-6-5-7-11(19-4)12(9)20-14(10)18/h5-8H,1-4H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTMULEJIOSPUOV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)C1=CC2=C(C(=CC=C2)OC)OC1=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

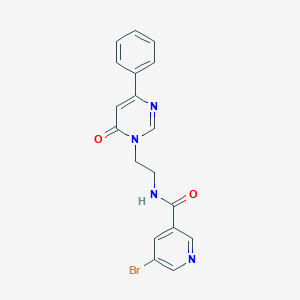
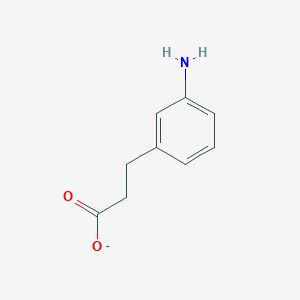
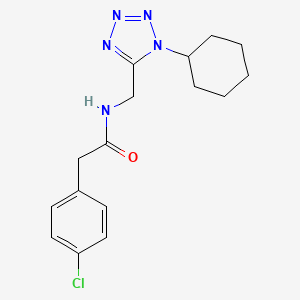
![2-[3-[(4-bromophenyl)sulfonyl]-4,6-dimethyl-2-oxopyridin-1(2H)-yl]-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B2654550.png)


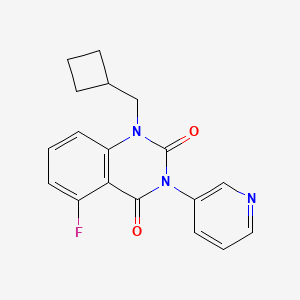
![N-(2-methoxy-2-phenylbutyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2654558.png)


![N-[3-(3,6-dichlorocarbazol-9-yl)-2-hydroxypropyl]-N-(furan-2-ylmethyl)-4-methylbenzenesulfonamide](/img/structure/B2654564.png)
![4-[Methyl(prop-2-enyl)sulfamoyl]benzoic acid](/img/structure/B2654566.png)
![Thiocyanic acid [4-[(2-chloro-1-oxoethyl)amino]-3,5-dimethylphenyl] ester](/img/structure/B2654567.png)
![1-(2,9-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3-(3,4,5-trimethoxyphenyl)urea](/img/structure/B2654568.png)